[4-(Dimethylamino)phenyl]acetonitrile

Organic synthesis Reaction mechanism Nucleophilic addition

Generic phenylacetonitrile fails to deliver predictable reactivity in tandem functionalization workflows. [4-(Dimethylamino)phenyl]acetonitrile (CAS 34906-70-2) overcomes this with three distinct electrophilic sites-α-hydrogen, nitrile carbon, and α-carbon-enabling sequential alkylation-Grignard addition sequences inaccessible to unsubstituted analogs. Solid at ambient temperature (mp 55-56°C) for automated solid-dispensing robotics. Predicted pKa 4.68 of the protonated dimethylamino group permits gentle pH-switchable extraction, preserving acid-sensitive intermediates during work-up. Bulk supply available for fragment-based drug discovery and parallel synthesis.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 34906-70-2
Cat. No. B12882650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Dimethylamino)phenyl]acetonitrile
CAS34906-70-2
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CC#N
InChIInChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7H2,1-2H3
InChIKeyYUJKBNUEQVXKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Dimethylamino)phenyl]acetonitrile Identity and Physicochemical Baseline


[4-(Dimethylamino)phenyl]acetonitrile (CAS 34906-70-2) is a para-substituted phenylacetonitrile derivative bearing an electron-donating dimethylamino group (C10H12N2, MW 160.22 g/mol) . This α-aminonitrile scaffold is widely employed as a synthetic building block in medicinal chemistry and dye chemistry, yet its unique electronic character and reactivity profile preclude direct interchangeability with unsubstituted or differently substituted phenylacetonitriles in synthetic protocols [1]. Procurement decisions must therefore consider its distinct physicochemical properties: melting point 55–56 °C, boiling point 162–165 °C (at 11 Torr), density 1.042 ± 0.06 g/cm³ (predicted), and a predicted pKa of 4.68 ± 0.12 for the protonated dimethylamino moiety .

Why [4-(Dimethylamino)phenyl]acetonitrile Cannot Be Substituted by Generic Analogs


The dimethylamino substituent at the para position fundamentally alters the electronic landscape of the phenylacetonitrile core, creating a push-pull system that governs reactivity, regioselectivity, and physicochemical stability. Unlike unsubstituted phenylacetonitrile, which reacts with nucleophiles exclusively at the α-hydrogen or nitrile carbon, the α-aminonitrile derivative presents three electrophilic sites—α-hydrogen, nitrile carbon, and α-carbon—enabling divergent reaction pathways under identical conditions [1]. These electronic perturbations also manifest in altered acid-base behavior: the predicted pKa of the protonated amino group (4.68) shifts the solubility and extraction behavior of intermediates compared to non-aminated or ortho/meta-substituted isomers, directly affecting synthetic yields, purification efficiency, and amenability to scale-up. Generic substitution without accounting for these quantifiable differences risks failed reactions, low yields, and irreproducible protocols.

Quantitative Differentiation Evidence vs. Closest Analogs


Expanded Reactivity: Three Reactive Sites vs. Two in Unsubstituted Analogs

α-Dimethylaminophenylacetonitrile (target) is susceptible to nucleophilic attack at three distinct positions—α-hydrogen, nitrile carbon, and α-carbon—whereas unsubstituted phenylacetonitrile reacts only at the α-hydrogen or nitrile carbon [1]. In side-by-side experiments with potassium amide in liquid ammonia, the target compound underwent alkylation at the α-hydrogen, addition to the nitrile carbon, and displacement of the nitrile group from the α-carbon, while phenylacetonitrile showed exclusively α-hydrogen abstraction and nitrile addition pathways [1].

Organic synthesis Reaction mechanism Nucleophilic addition

Acid-Base Character: Dimethylamino vs. Primary Amine pKa

The predicted pKa of the protonated dimethylamino group in [4-(dimethylamino)phenyl]acetonitrile (34906-70-2) is 4.68 ± 0.12 . In contrast, the protonated amino group of 4-aminophenylacetonitrile (CAS 77151-89-6) exhibits a predicted pKa of approximately 3.5–4.0 . This 0.7–1.2 log unit difference translates to a roughly 5–15× higher fraction of neutral free-base form for the target compound at physiological or mildly acidic pH, directly influencing liquid-liquid extraction efficiency, chromatographic retention, and salt formation propensity.

Physicochemical profiling pKa prediction Purification strategy

Electronic Substituent Effects on Nitrile Hydration Kinetics

Using the dimethylamino group's Hammett σₚ⁺ value (–0.83) as a proxy for the target compound, the activation volume (ΔV‡) for iminoether formation (a key step in nitrile hydration) is predicted to be approximately –(9.5 ± 2.5) cm³/mol, compared to –(13.7 ± 1.8) cm³/mol for the 4-methoxy analog (σₚ⁺ = –0.78) [1]. The less negative activation volume for the stronger electron-donating dimethylamino substituent indicates a structurally more compact transition state, consistent with greater negative charge stabilization and thus a lower intrinsic kinetic barrier.

Physical organic chemistry High-pressure kinetics Substituent effects

Physical State: Solid Para-Isomer vs. Liquid Alpha-Isomer

The target compound exhibits a melting point of 55–56 °C , significantly higher than related α-aminonitriles such as α-(N,N-dimethylamino)phenylacetonitrile (CAS 827-36-1), which is a liquid at room temperature with a boiling point of 88–90 °C (lit.) and density 0.997 g/mL at 25 °C . The solid-state nature of the para isomer (34906-70-2) at ambient temperature simplifies handling, weighing, and shipping compared to its liquid positional isomer.

Solid-state chemistry Procurement specification Storage stability

Validated Application Scenarios Based on Differential Evidence


Divergent Synthesis of α,α-Disubstituted Amino Nitriles

The three electrophilic sites documented in Section 3 (α-hydrogen, nitrile carbon, α-carbon) enable tandem or sequential functionalization strategies that are inaccessible with unsubstituted phenylacetonitrile. For example, initial α-alkylation with an alkyl halide–potassium amide system can be followed by Grignard addition to the nitrile to yield amino ketone intermediates, or by nucleophilic displacement at the α-carbon to generate tertiary amines in a single synthetic sequence [1]. This divergent reactivity supports the rapid construction of sp³-rich, three-dimensional fragment libraries for fragment-based drug discovery campaigns.

pH-Dependent Extraction for Parallel Medicinal Chemistry

The predicted pKa of 4.68 for the protonated dimethylamino group means that at pH 4.7, the compound exists as a 1:1 mixture of free base and protonated form, enabling efficient liquid-liquid extraction by simple pH adjustment [1]. This contrasts with the primary aniline analog (pKa ~3.8), which requires strongly acidic conditions (pH < 3) for protonation—conditions that may degrade acid-sensitive intermediates. Procurement of the dimethylamino variant thus directly translates to gentler, higher-yielding work-up procedures in parallel synthesis workflows.

Solid-Phase Compatible Building Block for Automated Synthesis

The solid physical state at ambient temperature (mp 55–56 °C) [1] makes this compound compatible with automated solid-dispensing robotics used in high-throughput experimentation and combinatorial chemistry. In contrast, the liquid α-isomer (CAS 827-36-1) requires liquid-handling systems and is prone to oxidative degradation upon prolonged storage. For core facilities and contract research organizations standardizing on solid building blocks to minimize cross-contamination risks, the para-isomer is the operationally preferred choice.

Kinase Inhibitor and Cannabinoid Modulator Scaffold Construction

The dimethylamino electron-donating group enhances the binding affinity of derivatives to kinase ATP pockets and cannabinoid receptor allosteric sites through both hydrophobic and cation-π interactions, as evidenced by the incorporation of the para-dimethylaminophenylacetonitrile motif in JAK2 inhibitors with IC50 values as low as 2.5 nM [1] and in cannabinoid allosteric modulator patents . This scaffold-specific activity cannot be replicated with methoxy or unsubstituted analogs due to the absence of the tertiary amine pharmacophore.

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